1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide
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Overview
Description
1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a complex organic compound that features a combination of cyclopentane, benzimidazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with cyclopentanecarboxylic acid to form the corresponding cyclopentanecarboxylic acid derivative. This intermediate is then reacted with 2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as N,N-dimethylformamide and sulfur can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The benzimidazole and pyrazole moieties play crucial roles in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and pyrimido[1,2-a]benzimidazole share structural similarities and are also studied for their anticancer properties
Pyrazole Derivatives: Compounds such as 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl derivatives are used in various scientific research applications.
Uniqueness
1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is unique due to its combination of cyclopentane, benzimidazole, and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
956781-16-1 |
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Molecular Formula |
C23H22ClN5O |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H22ClN5O/c1-15-14-20(29(28-15)22-25-18-6-2-3-7-19(18)26-22)27-21(30)23(12-4-5-13-23)16-8-10-17(24)11-9-16/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,25,26)(H,27,30) |
InChI Key |
JBKVQEQNNPXBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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